2-{6-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-4-oxo-1,4-dihydropyrimidin-2-yl}-1-(4-fluorophenyl)guanidine
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Overview
Description
N’'-{6-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL}-N-(4-FLUOROPHENYL)GUANIDINE is a complex organic compound that features a benzothiazole moiety linked to a pyrimidine ring through a sulfanyl bridge
Preparation Methods
The synthesis of N’'-{6-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL}-N-(4-FLUOROPHENYL)GUANIDINE typically involves multi-step organic reactions The process begins with the preparation of the benzothiazole derivative, which is then linked to the pyrimidine ring through a sulfanyl bridgeThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Scientific Research Applications
N’'-{6-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL}-N-(4-FLUOROPHENYL)GUANIDINE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N’'-{6-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL}-N-(4-FLUOROPHENYL)GUANIDINE involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with various enzymes, potentially inhibiting their activity. The pyrimidine ring can interact with nucleic acids, affecting their function. The fluorophenyl group enhances the compound’s ability to penetrate biological membranes, increasing its efficacy .
Comparison with Similar Compounds
Similar compounds include other benzothiazole derivatives and pyrimidine-based molecules. Compared to these, N’'-{6-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL}-N-(4-FLUOROPHENYL)GUANIDINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Other similar compounds include:
Benzothiazole derivatives: Known for their antimicrobial and anticancer properties.
Pyrimidine derivatives: Widely used in antiviral and anticancer therapies.
Properties
Molecular Formula |
C19H15FN6OS2 |
---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
2-[4-(1,3-benzothiazol-2-ylsulfanylmethyl)-6-oxo-1H-pyrimidin-2-yl]-1-(4-fluorophenyl)guanidine |
InChI |
InChI=1S/C19H15FN6OS2/c20-11-5-7-12(8-6-11)22-17(21)26-18-23-13(9-16(27)25-18)10-28-19-24-14-3-1-2-4-15(14)29-19/h1-9H,10H2,(H4,21,22,23,25,26,27) |
InChI Key |
QKRVBYBLZTXTJM-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(S2)SCC3=CC(=O)NC(=N3)/N=C(\N)/NC4=CC=C(C=C4)F |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SCC3=CC(=O)NC(=N3)N=C(N)NC4=CC=C(C=C4)F |
Origin of Product |
United States |
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